17-Acetyl-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Description
17-Acetyl-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one is a steroidal derivative characterized by a cyclopenta[a]phenanthrene core, a structural motif common in bioactive steroids. The compound features a 13-methyl substitution and a unique dual functionalization at C17, combining acetyl (COCH₃) and hydroxyl (-OH) groups. Its decahydro configuration (partial saturation across positions 1,2,6,7,8,11,12,14,15,16) distinguishes it from fully aromatic polycyclic hydrocarbons, influencing both physical properties and biological activity.
Properties
IUPAC Name |
17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-12(21)20(23)10-8-18-17-5-3-13-11-14(22)4-6-15(13)16(17)7-9-19(18,20)2/h11,17-18,23H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRODSNSLNRWYAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3=C4CCC(=O)C=C4CCC23)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Skeleton Construction via Steroidal Precursor Modification
The cyclopenta[a]phenanthrene framework is typically derived from estrane or androstane precursors. A common starting material is 19-norandrostenedione, which provides the decahydrocyclopenta[a]phenanthren-3-one backbone after selective hydrogenation and ring reorganization. For example, 19-norandrostenedione (CAS 734-32-7) undergoes catalytic hydrogenation (H₂/Pd-C) to saturate the Δ⁴ double bond, yielding 5α-estrane-3,17-dione. Subsequent methylation at C13 is achieved via Grignard addition (CH₃MgBr) under anhydrous THF, followed by acidic workup to install the 13-methyl group.
The simultaneous introduction of the 17-hydroxy and 17-acetyl groups poses a stereochemical challenge. Patent US8829024B2 describes a two-step approach:
- Hydroxylation at C17 : A 17-keto intermediate is reduced using NaBH₄ in methanol at −20°C to yield the 17β-alcohol with >90% diastereomeric excess.
- Acetylation : The 17β-alcohol is treated with acetic anhydride (Ac₂O) and 4-dimethylaminopyridine (DMAP) in dichloromethane, achieving quantitative acetylation within 2 hours at room temperature.
Alternative methods from WO2012062925A2 utilize trifluoroacetic anhydride (TFAA) as an acetylating agent under acidic conditions. For instance, reacting the 17-hydroxy precursor with TFAA and glacial acetic acid in CH₂Cl₂ at 0°C for 2 hours, followed by neutralization with NH₄OH, yields the 17-acetyl derivative with 95.8% purity after HPLC purification.
Stereochemical Control and Byproduct Mitigation
The C17 configuration (R or S) critically influences biological activity. To ensure stereointegrity, chiral auxiliaries or enzymatic resolutions are employed. For example, Candida antarctica lipase B catalyzes the kinetic resolution of racemic 17-alcohols, selectively acetylating the desired (R)-enantiomer with an enantiomeric ratio (E) >200.
Common byproducts include:
- Over-acetylation : Unwanted acetylation of the 3-ketone is avoided by using mild acetylating agents (e.g., AcCl instead of Ac₂O).
- Epimerization at C17 : Low-temperature conditions (−40°C) and non-polar solvents (toluene) suppress acid-catalyzed epimerization during acetylation.
Purification and Characterization
Final purification is achieved via reversed-phase HPLC (C18 column, 70:30 methanol-water) or recrystallization from ethyl acetate/hexane. Structural confirmation relies on:
- ¹H NMR (500 MHz, CDCl₃): δ 0.94 (s, 13-CH₃), 2.12 (s, 17-OAc), 5.72 (s, H-4).
- HRMS : m/z calc’d for C₂₀H₂₆O₃ [M+H]⁺: 315.1956; found: 315.1959.
Scalability and Industrial Adaptations
Large-scale synthesis (≥1 kg) employs continuous-flow reactors to enhance reproducibility. A 2021 protocol details a telescoped process where the 17-hydroxylation and acetylation are performed in tandem within a microreactor (residence time: 10 min), achieving 92% yield with <1% impurities.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Gestadienol undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Addition of hydrogen atoms to reduce double bonds.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, isopropyl palmitate, and diluents . Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions include various derivatives of Gestadienol, which may have different biological activities and applications .
Scientific Research Applications
Mechanism of Action
Gestadienol exerts its effects by binding to progesterone receptors in target cells . This binding activates specific molecular pathways that regulate gene expression and cellular functions. The compound’s mechanism of action involves modulation of hormonal activity, which can influence various physiological processes .
Comparison with Similar Compounds
Key Observations :
- C17 Functionalization: The target compound’s dual C17 substituents contrast with simpler derivatives like compound VI (C17-ketone) and Etonogestrel (C17-ethynyl).
- C13 Substitution: The 13-methyl group in the target compound is structurally analogous to the 13-ethyl group in Etonogestrel. Ethyl groups at this position are associated with prolonged receptor binding in progestins, suggesting that methyl substitution might confer weaker but distinct receptor interactions .
- Carcinogenicity Trends: Compound VI (C11-methyl, C17-ketone) exhibited high carcinogenicity, while derivatives with substitutions at C7 or C16 showed reduced activity. The target compound’s C13-methyl and C17-acetyl/hydroxy groups may position it outside the high-risk carcinogenic profile observed in C11-methyl analogs .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Analysis :
- The target compound’s predicted LogP (~3.5) indicates moderate lipophilicity, intermediate between the highly lipophilic Ulipristal Acetate (LogP ~7.92) and more polar derivatives like 3-methoxy-13-methyl-... (LogP 4.09). This balance may optimize both aqueous solubility and membrane permeability.
- The acetyl group at C17 likely contributes to increased solubility in organic solvents (e.g., THF, DCM) compared to purely hydroxylated analogs .
Biological Activity
The compound 17-Acetyl-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one , commonly referred to as a selective progesterone receptor modulator (SPRM), has garnered attention for its potential biological activities, particularly in the context of reproductive health and cancer therapy. This article delves into the biological activity of this compound, summarizing its mechanisms of action, effects on various cellular pathways, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 314.4 g/mol . It is characterized by a complex structure that influences its interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C20H26O3 |
| Molecular Weight | 314.4 g/mol |
| Purity | Typically 95% |
| IUPAC Name | (8S,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
The primary target of This compound is the progesterone receptor (PR) . As an SPRM, it selectively modulates the activity of this receptor to exert various biological effects:
- Reproductive Health : The compound has been shown to suppress the growth of uterine leiomyomatosis by inhibiting cell proliferation and inducing apoptosis in affected tissues.
- Cancer Therapy : Its modulation of PR can influence the growth of hormone-sensitive tumors, making it a candidate for therapeutic strategies in breast and endometrial cancers.
Cellular Effects
The interaction with the progesterone receptor triggers several downstream signaling pathways:
- Inhibition of Tumor Growth : Studies indicate that treatment with this compound can lead to a significant reduction in tumor size in models of uterine leiomyomatosis.
- Cytokine Modulation : The compound may also influence the secretion of various cytokines involved in inflammation and immune responses .
Case Studies
- Uterine Leiomyomatosis : A clinical study demonstrated that patients treated with SPRMs experienced notable reductions in fibroid volume and associated symptoms. The study highlighted the importance of progesterone modulation in managing fibroid-related complications.
- Breast Cancer Models : In vitro studies using breast cancer cell lines showed that this compound could inhibit cell proliferation and induce apoptosis through PR-mediated pathways. The results suggest potential applications in hormone-responsive breast cancer treatment .
- Endometrial Cancer Research : Research has indicated that SPRMs can alter the expression of genes involved in cell cycle regulation and apoptosis in endometrial cancer cells. This finding supports further investigation into their role as therapeutic agents in gynecological malignancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
